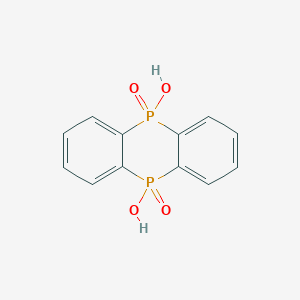![molecular formula C15H26O3 B14509796 3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid CAS No. 63687-59-2](/img/structure/B14509796.png)
3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid is an organic compound characterized by the presence of an oxirane ring and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3-(2,6-Dimethylheptyl)but-2-enoic acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reaction.
Applications De Recherche Scientifique
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. This reactivity underlies its potential therapeutic effects and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]propanoic acid
- 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]pentanoic acid
- 3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]hexanoic acid
Uniqueness
3-[3-(2,6-Dimethylheptyl)oxiran-2-yl]but-2-enoic acid is unique due to the presence of both an oxirane ring and a butenoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
63687-59-2 |
|---|---|
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
3-[3-(2,6-dimethylheptyl)oxiran-2-yl]but-2-enoic acid |
InChI |
InChI=1S/C15H26O3/c1-10(2)6-5-7-11(3)8-13-15(18-13)12(4)9-14(16)17/h9-11,13,15H,5-8H2,1-4H3,(H,16,17) |
Clé InChI |
CYELMWBAXKUYBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CC1C(O1)C(=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


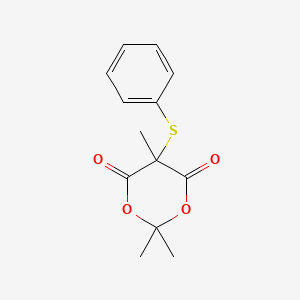

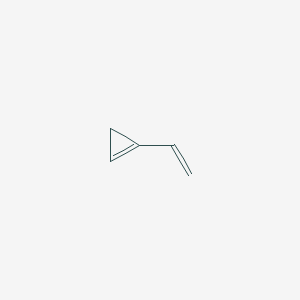
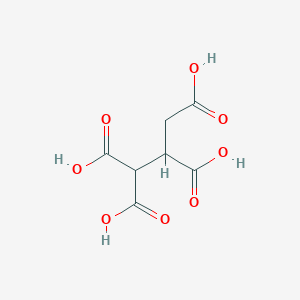
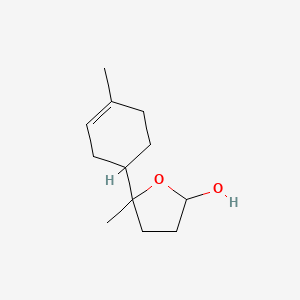
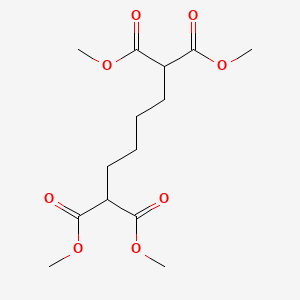
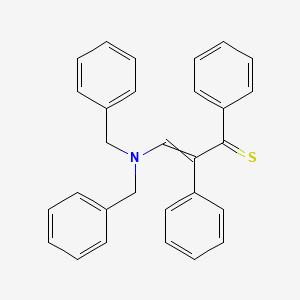
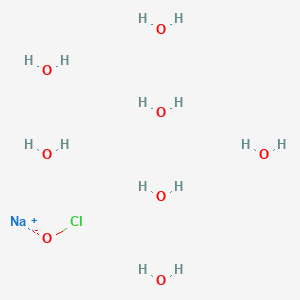
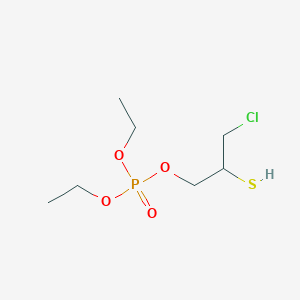
![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
